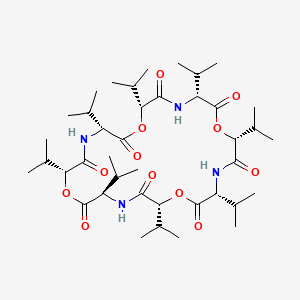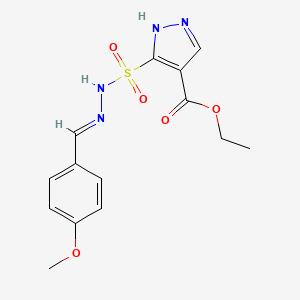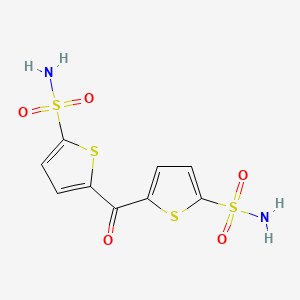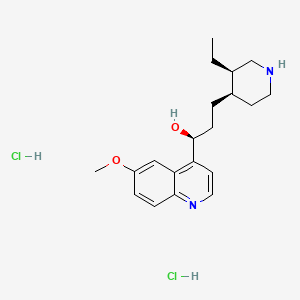
3-(3(R)-Ethyl-4(R)-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidyl and quinolyl moieties, followed by their coupling. Common synthetic routes may involve:
Formation of the Piperidyl Moiety: This step often involves the reaction of ethylamine with a suitable precursor to form the piperidyl ring.
Formation of the Quinolyl Moiety: The quinolyl ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the piperidyl and quinolyl moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the piperidyl or quinolyl rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(3®-Methyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
- 3-(3®-Propyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride
Uniqueness
3-(3®-Ethyl-4®-piperidyl)-1-(6-methoxy-4-quinolyl)-1(S)-propanol dihydrochloride is unique due to its specific ethyl substitution on the piperidyl ring, which can influence its reactivity and biological activity compared to similar compounds with different alkyl substitutions.
特性
CAS番号 |
83255-67-8 |
|---|---|
分子式 |
C20H30Cl2N2O2 |
分子量 |
401.4 g/mol |
IUPAC名 |
(1S)-3-[(3R,4R)-3-ethylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H28N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h5-6,9,11-12,14-15,20-21,23H,3-4,7-8,10,13H2,1-2H3;2*1H/t14-,15+,20-;;/m0../s1 |
InChIキー |
CLFCZKKFEKPUAY-SVPKZEHDSA-N |
異性体SMILES |
CC[C@H]1CNCC[C@H]1CC[C@@H](C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
正規SMILES |
CCC1CNCCC1CCC(C2=C3C=C(C=CC3=NC=C2)OC)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


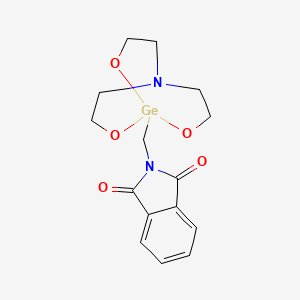

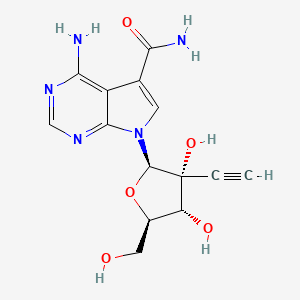
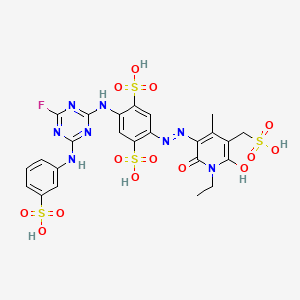
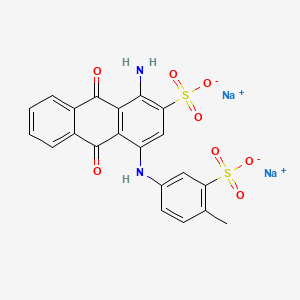
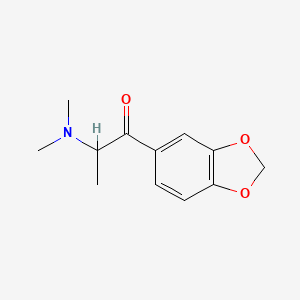
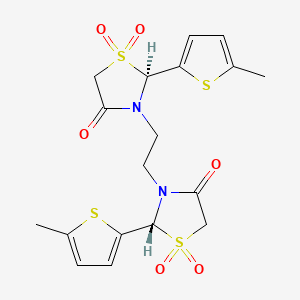
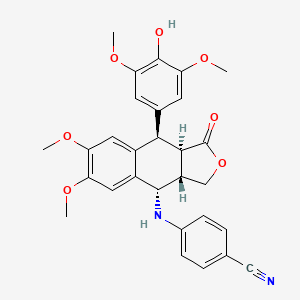
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

